molecular formula C12H9Cl2NO3 B2729328 Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 35975-58-7

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B2729328
CAS No.: 35975-58-7
M. Wt: 286.11
InChI Key: MMRHKXWWTBNUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate (CAS 35975-58-7) is a quinoline derivative with a molecular formula of C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . The compound features a hydroxy group at position 4, chlorine atoms at positions 5 and 8, and an ethyl carboxylate ester at position 3. While the compound is currently listed as out of stock in commercial databases, its structural analogs are widely studied for applications in pharmaceuticals and agrochemicals due to the versatility of the quinoline scaffold .

Properties

IUPAC Name

ethyl 5,8-dichloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRHKXWWTBNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dichloroquinoline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Esterification: The key step in the synthesis is the esterification of 5,8-dichloroquinoline with ethyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

This analog replaces the 5,8-dichloro and 4-hydroxy groups of the target compound with a 4-chloro and 8-nitro substitution. The nitro group (–NO₂) is a strong electron-withdrawing substituent, which increases the compound’s polarity and may enhance its reactivity in reduction or nucleophilic substitution reactions compared to chloro substituents . However, nitro groups are often associated with higher toxicity and environmental persistence, which could limit its applications . No specific hazard data are available for this compound, but its safety profile likely differs significantly from the dichloro-hydroxy derivative due to the nitro group’s redox activity .

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)

In this brominated analog, the 8-chloro substituent is replaced with 8-bromo, while retaining the 4-hydroxy group. However, brominated compounds often exhibit lower thermal stability and higher molecular weight (estimated ~330 g/mol), which could affect their pharmacokinetic properties . The synthesis of this compound involves bromination steps, which may require specialized catalysts or conditions compared to chlorination .

Ethyl 6,8-Dichloro-4-Hydroxyquinoline-3-Carboxylate

This positional isomer shifts one chlorine atom from position 5 to 6, resulting in a 6,8-dichloro substitution. Positional isomerism can drastically alter steric interactions and hydrogen-bonding capabilities. For example, the 6-chloro substituent may hinder rotational freedom in the quinoline ring, affecting binding to biological targets. Safety data for this compound emphasize rigorous handling precautions, including the use of chemical-resistant gloves and ventilation to avoid inhalation of dust or aerosols .

Data Tables

Table 1: Structural and Physical Comparison of Quinoline-3-Carboxylate Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate 35975-58-7 4-OH, 5-Cl, 8-Cl C₁₂H₉Cl₂NO₃ 286.11 High polarity, potential H-bond donor
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 131548-98-6 4-Cl, 8-NO₂ C₁₂H₉ClN₂O₄ ~297.67 (estimated) Reactive nitro group, higher toxicity
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 4-OH, 8-Br C₁₂H₉BrNO₃ ~330.61 (estimated) Enhanced lipophilicity, lower stability
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate - 4-OH, 6-Cl, 8-Cl C₁₂H₉Cl₂NO₃ ~286.11 Steric hindrance at position 6

Biological Activity

Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate is a synthetic derivative of hydroxyquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline backbone with specific chlorine substitutions and a hydroxyl group, which are believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C12H8Cl2N2O3
  • Molecular Weight : 295.11 g/mol
  • Structure : The compound consists of a quinoline ring substituted at positions 5 and 8 with chlorine atoms and a carboxylate group at position 3, which is esterified with ethyl.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. Its mechanisms can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Disruption of Cellular Processes : It can interfere with cellular processes such as nucleic acid synthesis and protein production, leading to cell death.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans62.5 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated cytotoxic effects on various cancer cell lines, including:

  • HeLa Cells : Showed reduced viability at concentrations above 50 µM.
  • MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition at higher doses.

The exact mechanism by which this compound exerts its anticancer effects remains under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of several hydroxyquinoline derivatives, including this compound. The compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    In a cytotoxicity study involving various cancer cell lines, this compound showed significant inhibition of cell proliferation in HeLa cells at concentrations ranging from 50 to 200 µM without affecting normal fibroblast cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate, and how can purity be ensured?

  • Methodology :

  • Cyclization and Functionalization : Start with a quinoline core and introduce chloro and hydroxy groups via sequential halogenation and hydroxylation. Ethyl esterification at the 3-position is typically achieved using ethanol and acid catalysts under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product. Monitor purity via HPLC or TLC, ensuring Rf consistency .
  • Yield Optimization : Adjust reaction time (e.g., 3–15 hours) and temperature (e.g., 80–120°C) based on intermediates' stability. For example, diphenyl ether as a solvent at 90°C improves cyclization efficiency .

Q. How is the compound structurally characterized in academic settings?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorine at 5,8 positions, hydroxy at 4-position) .
  • X-ray Crystallography : Employ SHELX or ORTEP-III for single-crystal refinement. For example, bond angles (e.g., O2—C14—O3 = 121.58°) and torsional parameters validate spatial arrangements .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ~300–310 g/mol for derivatives) .

Q. What initial biological screening approaches are recommended for this compound?

  • Assays :

  • Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare with fluoroquinolone controls .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Note discrepancies in activity due to substituent electronegativity .
  • Solubility Profiling : Measure logP values via shake-flask method to guide in vivo studies .

Advanced Research Questions

Q. How can contradictions in reported antimicrobial activity data be resolved?

  • Analysis Framework :

  • Substituent Effects : Chlorine at 5,8 positions enhances membrane penetration but may reduce solubility, conflicting with activity in hydrophilic environments. Compare with fluorinated analogs (e.g., Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl) derivatives) .
  • Synergistic Studies : Test combinations with β-lactam antibiotics to identify potentiation effects. Use checkerboard assays to calculate FIC indices .
  • Resistance Profiling : Perform genomic sequencing of surviving bacterial colonies to identify mutations in target enzymes (e.g., DNA gyrase) .

Q. What strategies are effective for refining crystallographic data of this compound and its analogs?

  • Crystallography Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL refines anisotropic displacement parameters .
  • Twinning Analysis : For disordered crystals, apply TWIN/BASF commands in SHELX to model twin domains .
  • Validation Tools : Check R-factor convergence (target < 5%) and Hirshfeld surfaces to validate intermolecular interactions .

Q. How can reaction mechanisms for substituent modifications (e.g., chlorine substitution) be elucidated?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor nucleophilic aromatic substitution (e.g., Cl → NH2) using UV-Vis spectroscopy. Pseudo-first-order kinetics reveal rate dependencies on nucleophile concentration .
  • DFT Calculations : Gaussian09 simulations predict transition states and activation energies for SNAr pathways. Compare with experimental yields .
  • Isotopic Labeling : Use 18O^{18}O-labeled hydroxy groups to track ester hydrolysis pathways via mass spectrometry .

Q. What design principles improve the pharmacokinetic profile of quinoline-3-carboxylate analogs?

  • Rational Design :

  • Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups to enhance metabolic stability (e.g., Ethyl 8-trifluoromethyl derivatives show prolonged half-life) .
  • Prodrug Strategies : Synthesize phosphate esters of the 4-hydroxy group to improve oral bioavailability .
  • SAR Studies : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC50 to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.